Pyrimido[5,4-e][1,2,4]triazin-5-amine
Overview
Description
Pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound is characterized by a pyrimidine ring fused with a triazine ring, which can be further functionalized to enhance its biological activity. The interest in this compound is reflected in the various synthetic methods developed to create its derivatives, which have been explored for their anticancer properties among other biological activities .
Synthesis Analysis
The synthesis of pyrimido[5,4-e][1,2,4]triazin-5-amine derivatives has been approached through different methods. One approach involves the condensation of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization to yield the desired pyrimidotriazine scaffold . Another method includes the use of pre-formed hydrazone intermediates, which are condensed with activated chlorouracil, followed by reductive ring closure to produce the core structure . These methods demonstrate the versatility and adaptability of synthetic strategies to access a variety of pyrimidotriazine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimido[5,4-e][1,2,4]triazin-5-amine is characterized by the presence of two nitrogen-containing rings, which are the pyrimidine and triazine rings. This structure serves as a versatile scaffold that can be modified at various positions to yield a wide range of compounds with potential biological activities. The ability to introduce different substituents into the core structure allows for the exploration of structure-activity relationships and the optimization of pharmacological properties .
Chemical Reactions Analysis
The chemical reactivity of pyrimido[5,4-e][1,2,4]triazin-5-amine derivatives is influenced by the presence of reactive functional groups and the inherent reactivity of the heterocyclic scaffold. For instance, the introduction of substituents into the pyrimidotriazine ring can be achieved through regioselective reactions, such as the triazine ring closure with aldehydes . Additionally, the use of dimethylformamide-dimethylacetal (DMF-DMA) as a methylating and cyclizing agent has been employed to synthesize novel derivatives, showcasing the compound's versatility in undergoing various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimido[5,4-e][1,2,4]triazin-5-amine derivatives are crucial for their potential application as pharmacological agents. These properties include solubility, stability, and the ability to interact with biological targets. The synthesis of a library of 66 pyrimido[1,2-a][1,3,5]triazin-6-ones, for example, has provided a range of compounds with diverse physical and chemical characteristics, which were evaluated for their selective anticancer activity . The tautomeric preferences of these compounds have also been explored, which can influence their biological activity and interaction with biological macromolecules .
properties
IUPAC Name |
pyrimido[5,4-e][1,2,4]triazin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H2,6,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIRGWFMDSYTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=CN=C2N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295363 | |
Record name | Pyrimido[5,4-e]-1,2,4-triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimido[5,4-e][1,2,4]triazin-5-amine | |
CAS RN |
19359-15-0 | |
Record name | NSC101499 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimido[5,4-e]-1,2,4-triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrimido[5,4-e][1,2,4]triazin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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